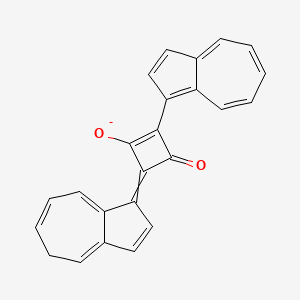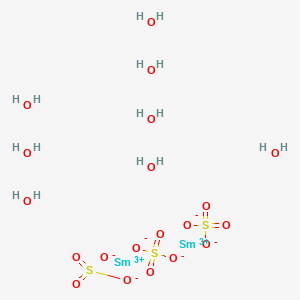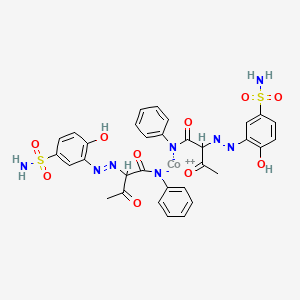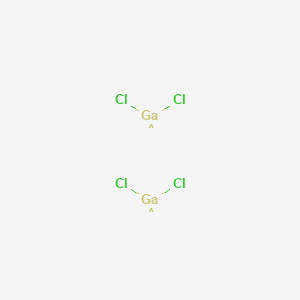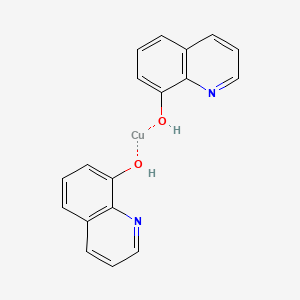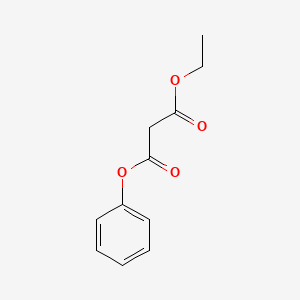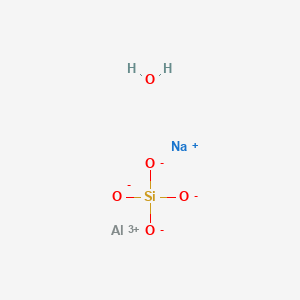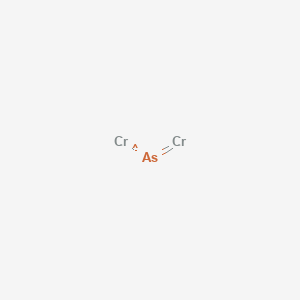
Zirconium carbonate oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of zirconium carbonate oxide involves various chemical routes. One notable method is the controlled hydrolysis of zirconium carbonate, leading to the formation of zirconium hydroxide nanoparticles. These nanoparticles can subsequently undergo calcination to produce zirconium oxide (Southon, Bartlett, Woolfrey, & Ben-Nissan, 2002). Another approach is the solid-state reaction of ZrOCl2·8H2O with Na2CO3, which results in high-purity zirconium basic carbonate (ZBC), indicating a new method for preparing ZBC with high reactivity and even distribution (Huang Ke-long, 2012).
Molecular Structure Analysis
The molecular structure of zirconium carbonate oxide has been elucidated through various spectroscopic and analytical techniques. Studies show that zirconium complexes in ammonium zirconium carbonate solutions form monomeric zirconium carbonate complexes, with four carbonate ions coordinating bidentately to the zirconium ion. This speciation is crucial for developing high-performance zirconium complexes for industrial materials (Takasaki et al., 2015).
Chemical Reactions and Properties
Zirconium carbonate oxide participates in a variety of chemical reactions, demonstrating its versatility as a catalyst. For instance, it is effective in the synthesis of dimethyl carbonate from methanol and CO2, with its catalytic properties linked to the structural phases and the presence of acid-base sites on its surface (Tomishige, Ikeda, Sakaihori, & Fujimoto, 2000). Moreover, the interaction of zirconium carbonate with water and carbon dioxide influences its reactivity and the formation of various complexes, which is vital for its application in environmental and industrial processes (Balow et al., 2017).
Physical Properties Analysis
The physical properties of zirconium carbonate oxide, such as its surface morphology, crystallite size, and phase composition, are crucial for its application in material science. Zirconium oxide nanostructures, synthesized via hydrothermal routes, exhibit diverse morphologies and high purity, with a strong absorption peak indicating potential applications in optics and electronics (Kumari et al., 2009).
Chemical Properties Analysis
The chemical properties of zirconium carbonate oxide, including its interaction with other compounds and its role in catalysis, underscore its utility in various chemical processes. Its ability to form highly acidic or superacidic catalysts when modified with anions such as sulfate ions highlights its potential in catalyzing industrially significant reactions (Yadav & Nair, 1999).
Wissenschaftliche Forschungsanwendungen
Industrial and Marine Use
Zirconium, including its oxide forms, is highly valued in various industrial and marine applications due to its impressive mechanical properties when alloyed, outstanding corrosion resistance, and superior fatigue resistance. Zirconium dioxide (ZrO2), also known as zirconia, serves as a base material for tough ceramics, applicable in fiber reinforcement and several ceramic fabrication techniques. Its alloys are particularly significant in nuclear reactors due to excellent corrosion-radiation resistance properties, serving as core materials like fuel cladding and guide tubes. This utilization highlights zirconium's role in enhancing the durability and reliability of materials exposed to extreme environments (V. Kalavathi & R. Bhuyan, 2019).
Dental Biomaterial
Zirconia ceramics have emerged as a leading biomaterial in dentistry and dental implantology due to their favorable mechanical and chemical properties. Zirconia's biocompatibility, demonstrated through both in vivo and in vitro studies, supports its application in dental restorations, including fixed partial dentures and implant abutments. This advancement in dental materials technology reflects zirconia's potential to improve the aesthetic and functional outcomes of dental rehabilitations (Ramesh Bhat et al., 2012).
Water Treatment and Adsorption
Zirconium-based adsorbents have been extensively investigated for their ability to decontaminate water through adsorption of various pollutants. These adsorbents are lauded for their morphological, textural, and chemical properties, which are crucial in the adsorption process. The versatility and efficiency of zirconium-based adsorbents in removing inorganic and, to a lesser extent, organic pollutants, along with their non-toxicity and reusability, underscore their potential in environmental applications (S. Sonal & B. Mishra, 2021).
Photocatalysis for Environmental Applications
Zirconium dioxide's properties, such as thermal stability and chemical resistance, make it an attractive candidate for photocatalytic water treatment. Despite its wide bandgap energy limiting photoabsorption, modifications to ZrO2 have shown increased photocatalytic efficiency, promising further advancements in environmental and energy applications. This area of research highlights the innovative strategies being explored to enhance ZrO2's effectiveness in degrading pollutants and contributing to sustainable water treatment solutions (Vandna Rani et al., 2022).
Dental Prosthetics and Surface Treatments
In dental prosthetics, zirconium oxide (zirconia) offers a non-metal alternative for crowns and bridges, combining biocompatibility with excellent mechanical and aesthetic properties. Research into zirconia-based ceramics and their manufacturing technologies continues to evolve, with emphasis on optimizing sintering conditions and CAD/CAM technologies to enhance the properties of dental prosthetics. These developments indicate a growing focus on improving the functionality and longevity of dental restorations made from zirconia (John Grech & E. Antunes, 2019).
Zukünftige Richtungen
Zirconium oxide nanoparticles have received substantially increased attention in every field of life owing to their wide range of applications . They have potential applications in the domain of medicine and pharmacy such as anticancer, antibacterial, and antioxidant agents and tissue engineering . Future research will likely focus on exploring their physico-chemical properties using different synthetic pathways .
Eigenschaften
CAS-Nummer |
12671-00-0 |
|---|---|
Produktname |
Zirconium carbonate oxide |
Molekularformel |
CO4Zr |
Molekulargewicht |
167.23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



